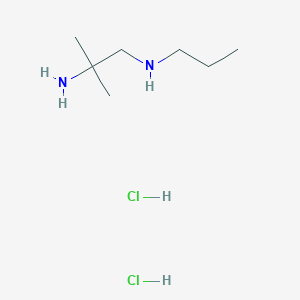
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C4H12N2. It is also known by other names such as 1,2-diamino-2-methylpropane and 2-methylpropylenediamine . This compound is characterized by its two amine groups attached to a propane backbone, making it a diamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 2-methylpropane-1,2-diol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding amides or nitriles, while reduction may yield primary amines .
Applications De Recherche Scientifique
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and altering their activity. This interaction can affect various biochemical pathways and processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-diamino-2-methylpropane: Similar in structure but lacks the propyl group.
2-methylpropylenediamine: Another name for the same compound.
2-methylnaphthalene-1,4-diamine: A related compound with a different backbone structure.
Uniqueness
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride is unique due to its specific arrangement of amine groups and the presence of a propyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H20Cl2N2 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
2-methyl-1-N-propylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-5-9-6-7(2,3)8;;/h9H,4-6,8H2,1-3H3;2*1H |
Clé InChI |
ADISSOQUPSFCBB-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(C)(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
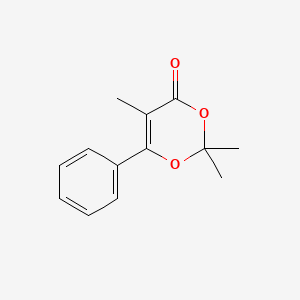
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
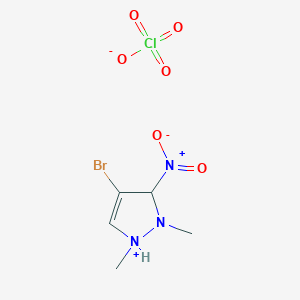
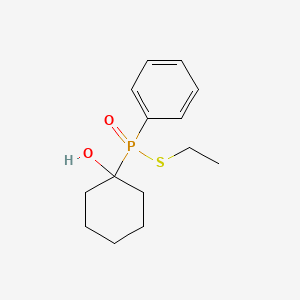
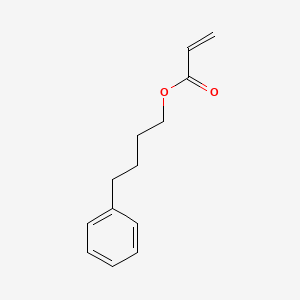
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
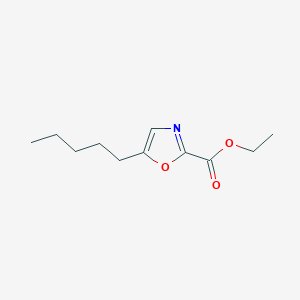
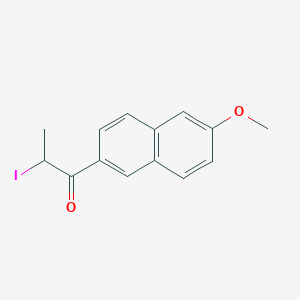
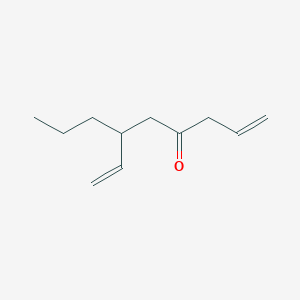
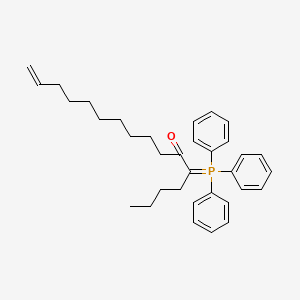
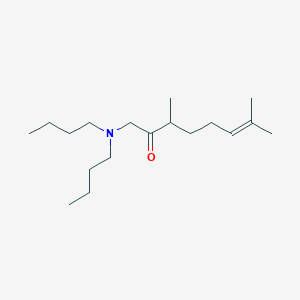
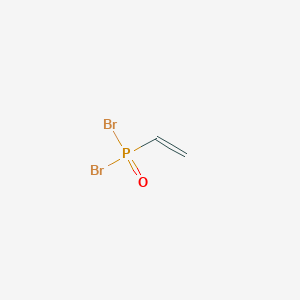
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
